methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a benzoxazine ring, a dichlorophenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with an appropriate amine to form the benzoxazine ring structure. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, its derivatives may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with a similar structure but different substituents.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with an additional chlorine atom, making it more potent.
Uniqueness
Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and the potential for developing novel compounds with specific biological activities .
Biological Activity
Methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a benzoxazine ring structure combined with a dichlorophenoxyacetyl moiety. Its molecular formula is C12H10Cl2N2O4, and it has a molecular weight of approximately 305.12 g/mol. The presence of chlorine atoms in the structure enhances its biological activity and potential applications in various fields.
1. Antimicrobial Activity
Research indicates that compounds with benzoxazine structures exhibit antimicrobial properties. Studies have shown that this compound demonstrates notable activity against various bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Pseudomonas aeruginosa | 12 |
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using various cancer cell lines. The results indicate that it possesses significant cytotoxic effects, particularly against gastric cancer cells.
Cell Line | IC50 (µM) | Effect | Reference |
---|---|---|---|
MKN74 (Gastric Cancer) | 45 | Induces apoptosis | |
BJ (Human Skin Fibroblast) | 150 | Lower toxicity observed |
3. Herbicidal Activity
The compound's herbicidal properties have been explored in agricultural applications. Formulations containing this compound have shown effectiveness in controlling weed growth.
Weed Species | Effective Concentration (g/L) | Control Rate (%) | Reference |
---|---|---|---|
Amaranthus retroflexus | 0.5 | 85 | |
Cynodon dactylon | 1.0 | 90 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in growth regulation and apoptosis pathways. The compound may induce oxidative stress in cancer cells, leading to cell death.
Case Study: Anticancer Properties
A study investigating the anticancer properties of this compound on MKN74 gastric cancer cells revealed that it induced apoptosis through the activation of caspases and increased levels of reactive oxygen species (ROS). This suggests a potential therapeutic role in cancer treatment.
Case Study: Herbicide Efficacy
Field trials demonstrated that formulations containing this compound significantly reduced weed populations compared to untreated controls. The results support its application as an effective herbicide in agricultural practices.
Properties
Molecular Formula |
C18H15Cl2NO5 |
---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
methyl 4-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H15Cl2NO5/c1-24-18(23)16-9-21(13-4-2-3-5-15(13)26-16)17(22)10-25-14-7-6-11(19)8-12(14)20/h2-8,16H,9-10H2,1H3 |
InChI Key |
VQMQOFYEBJTWIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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